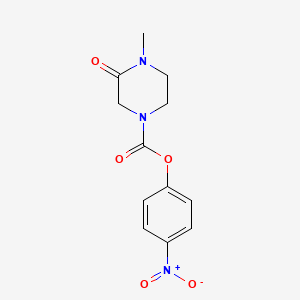
4-Nitrophenyl 4-methyl-3-oxo-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl 4-methyl-3-oxo-1-piperazinecarboxylate is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a nitrophenyl group, a methyl group, and a piperazine ring with a keto group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 4-methyl-3-oxo-1-piperazinecarboxylate typically involves the reaction of 4-nitrophenyl hydrazine with 4-methyl-3-oxo-piperazinecarboxylic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 4-Nitrophenyl 4-methyl-3-oxo-1-piperazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
4-Nitrophenyl 4-methyl-3-oxo-1-piperazinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl 4-methyl-3-oxo-1-piperazinecarboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to modulation of their activity. The piperazine ring provides structural stability and enhances the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
4-Nitrophenyl 4-methyl-3-oxo-1-piperazinecarboxylate: Unique due to the presence of both nitrophenyl and piperazine groups.
4-Nitrophenyl 4-methyl-3-oxo-1-piperazinecarboxamide: Similar structure but with an amide group instead of a carboxylate.
4-Nitrophenyl 4-methyl-3-oxo-1-piperazinecarbothioate: Contains a thioester group instead of a carboxylate.
Uniqueness: The combination of the nitrophenyl group and the piperazine ring in this compound provides unique chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
920966-50-3 |
|---|---|
Fórmula molecular |
C12H13N3O5 |
Peso molecular |
279.25 g/mol |
Nombre IUPAC |
(4-nitrophenyl) 4-methyl-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C12H13N3O5/c1-13-6-7-14(8-11(13)16)12(17)20-10-4-2-9(3-5-10)15(18)19/h2-5H,6-8H2,1H3 |
Clave InChI |
SJQUMAJXAFTLOK-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1=O)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


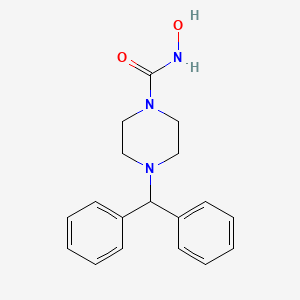
![1-(2,6-Dioxabicyclo[3.1.0]hex-3-en-4-yl)-4-hydroxypentan-1-one](/img/structure/B14182765.png)
![4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14182773.png)
![(6-Chloro-1H-indol-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14182777.png)
![6-(4-Chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14182781.png)

![4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B14182793.png)

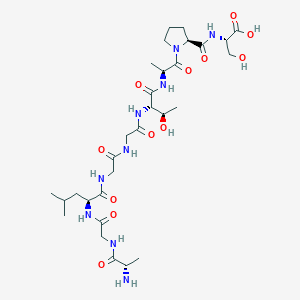
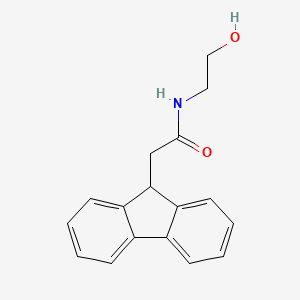
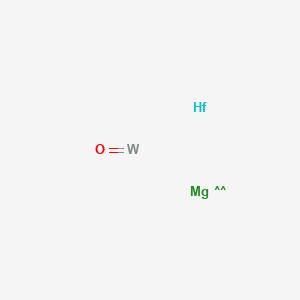
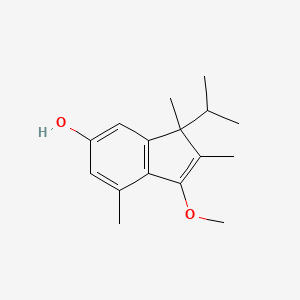
![5,7-Diphenyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B14182816.png)

